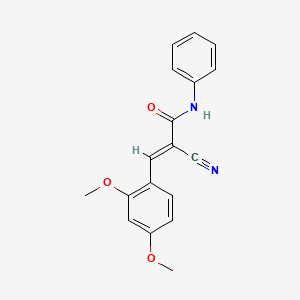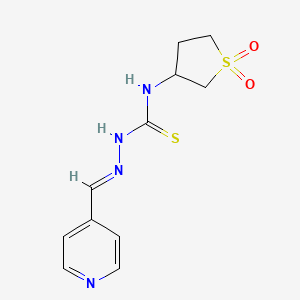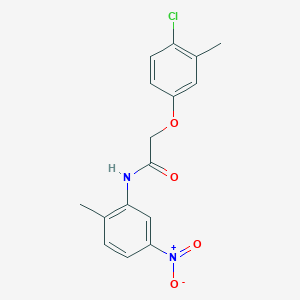
N-(2-methoxyphenyl)-2-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-2-(4-methylphenyl)acetamide, also known as N-(2-methoxyphenyl)-2-(4-methylphenyl)acetamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-2-(4-methylphenyl)acetamide(2-methoxyphenyl)-2-(4-methylphenyl)acetamide has been studied extensively for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)-2-(4-methylphenyl)acetamide(2-methoxyphenyl)-2-(4-methylphenyl)acetamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, N-(2-methoxyphenyl)-2-(4-methylphenyl)acetamide(2-methoxyphenyl)-2-(4-methylphenyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-(4-methylphenyl)acetamide(2-methoxyphenyl)-2-(4-methylphenyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. It has also been found to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10), which helps to resolve inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyphenyl)-2-(4-methylphenyl)acetamide(2-methoxyphenyl)-2-(4-methylphenyl)acetamide has several advantages for lab experiments. It is easy to synthesize and has a high purity, making it suitable for various experimental designs. However, it also has some limitations, such as its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(2-methoxyphenyl)-2-(4-methylphenyl)acetamide(2-methoxyphenyl)-2-(4-methylphenyl)acetamide. One potential direction is the development of new drugs based on its anti-inflammatory and analgesic properties. Another direction is the investigation of its potential applications in the treatment of epilepsy and other neurological disorders. Additionally, further studies are needed to understand the mechanisms underlying its physiological effects and to optimize its synthesis and administration for experimental use.
Conclusion:
In conclusion, N-(2-methoxyphenyl)-2-(4-methylphenyl)acetamide(2-methoxyphenyl)-2-(4-methylphenyl)acetamide is a promising chemical compound with potential applications in various scientific fields. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand its mechanisms of action and to optimize its use in experimental settings.
Méthodes De Synthèse
The synthesis of N-(2-methoxyphenyl)-2-(4-methylphenyl)acetamide(2-methoxyphenyl)-2-(4-methylphenyl)acetamide involves the reaction between 2-methoxybenzoyl chloride and 4-methylphenylacetamide in the presence of a base such as triethylamine. The reaction proceeds via an acylation mechanism, resulting in the formation of N-(2-methoxyphenyl)-2-(4-methylphenyl)acetamide(2-methoxyphenyl)-2-(4-methylphenyl)acetamide.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-7-9-13(10-8-12)11-16(18)17-14-5-3-4-6-15(14)19-2/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDFIRHVFHTEAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-(4-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5883821.png)
![4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine](/img/structure/B5883847.png)
![1-ethyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5883854.png)

![2-{4-[4-(benzyloxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5883864.png)

![2-{[(5-chloro-2-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B5883871.png)





